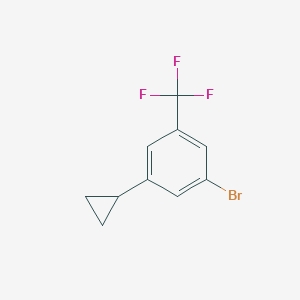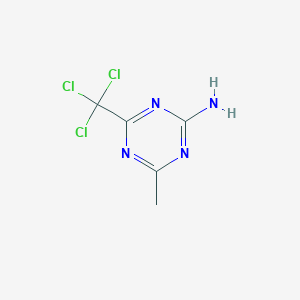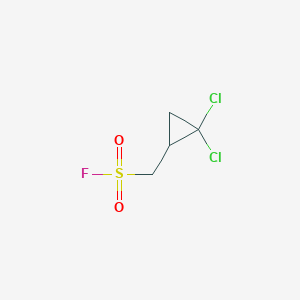
5,6-Difluoroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroisoquinoline-1-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method is the direct fluorination of isoquinoline-1-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce fluorinated substituents onto the isoquinoline ring. This method allows for greater control over the substitution pattern and can be used to selectively fluorinate specific positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle the exothermic nature of fluorination reactions more efficiently. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoroisoquinoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, providing access to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
5,6-Difluoroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s fluorinated nature can enhance its binding affinity and selectivity for biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated isoquinoline derivatives have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine atoms can enhance the compound’s binding affinity through increased hydrophobic interactions and hydrogen bonding.
In biological systems, the compound may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline-1-carboxylic acid: The non-fluorinated parent compound, which has different chemical and biological properties.
5,6-Dichloroisoquinoline-1-carboxylic acid:
5,6-Dimethoxyisoquinoline-1-carboxylic acid: A methoxy-substituted derivative with different electronic and steric effects.
Uniqueness
5,6-Difluoroisoquinoline-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity for biological targets. These properties make it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C10H5F2NO2 |
|---|---|
Peso molecular |
209.15 g/mol |
Nombre IUPAC |
5,6-difluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
XLMSAYJHYPLIHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



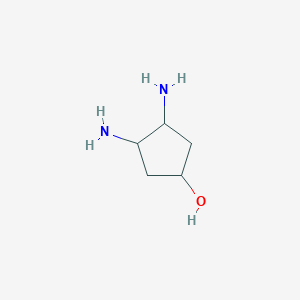
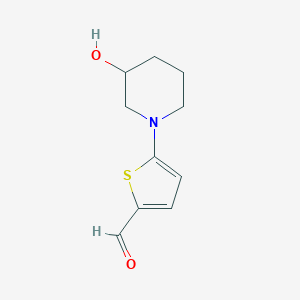
methanol](/img/structure/B13164983.png)

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
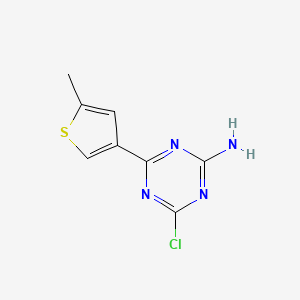
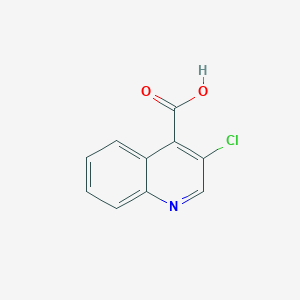
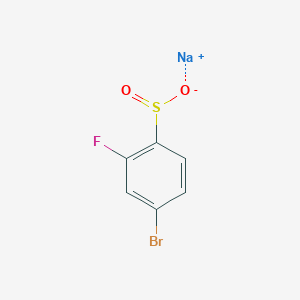
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
